

# YM-430: A Technical Overview of a Dual-Acting Cardiovascular Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to **YM-430**, a compound with dual therapeutic potential as a  $\beta1$  adrenergic receptor antagonist and a calcium channel blocker. Its unique pharmacological profile suggests applications in the management of cardiovascular conditions such as angina and hypertension.

### **Chemical Structure and Properties**

**YM-430**, also known by its developmental codes YM-15430 and YM-154301, possesses a complex molecular architecture that contributes to its dual-acting nature.

Chemical Identity



| Identifier        | Value                                                                                                                                                                                                            |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]                                                                           |
| CAS Number        | 153192-22-4[1]                                                                                                                                                                                                   |
| Molecular Formula | C29H35N3O8[1]                                                                                                                                                                                                    |
| SMILES            | CC1=C(INVALID-LINK<br>O">C@@HC3=CC(=CC=C3)INVALID-LINK<br>[O-])C(=O)OC                                                                                                                                           |
| InChI             | InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3/t23-,27-/m0/s1 |

#### **Physicochemical Properties**

| Property         | Value                                                                                                                       | Source             |
|------------------|-----------------------------------------------------------------------------------------------------------------------------|--------------------|
| Molecular Weight | 553.61 g/mol                                                                                                                | [1]                |
| Appearance       | White to off-white solid powder                                                                                             | MedKoo Biosciences |
| Storage          | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment. | MedKoo Biosciences |

Note: Experimental data for properties such as melting point, boiling point, and pKa are not readily available in the public domain.



### **Pharmacological Profile**

**YM-430** exhibits a dual mechanism of action, functioning as both a  $\beta1$  adrenergic receptor antagonist and a calcium channel antagonist. This combination of activities suggests its potential as an antianginal and antihypertensive agent.[1]

#### **Biological Activity**

| Target                                                                    | Action     | IC50               |
|---------------------------------------------------------------------------|------------|--------------------|
| β1 Adrenergic Receptor                                                    | Antagonist | Not specified      |
| Calcium Channel                                                           | Antagonist | Not specified      |
| 3,4-diaminopyridine-induced rhythmic contractions                         | Inhibition | 59.2 nM[1]         |
| Arginine vasopressin-induced ST-segment depression (in anesthetized rats) | Inhibition | 36.6 mg/kg (PO)[1] |

# **Signaling Pathways and Mechanism of Action**

The therapeutic effects of **YM-430** can be attributed to its modulation of two key signaling pathways in the cardiovascular system.





Click to download full resolution via product page

Figure 1: Dual mechanism of action of YM-430.

## **Experimental Protocols**

Detailed experimental protocols for **YM-430** are not publicly available. However, based on its known activities, the following general methodologies would be appropriate for its characterization.

### **β1 Adrenergic Receptor Binding Assay**

This assay determines the affinity of **YM-430** for the  $\beta1$  adrenergic receptor.





Click to download full resolution via product page

Figure 2: Workflow for a receptor binding assay.

#### Methodology:

- Membrane Preparation: Homogenize tissues or cells known to express β1 adrenergic receptors (e.g., rat heart ventricles) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
- Binding Reaction: In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled β1-selective antagonist (e.g., [³H]CGP-12177) and a range of concentrations of **YM-430**.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.



- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the concentration of **YM-430** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

### **Calcium Channel Antagonism Assay**

This assay evaluates the ability of **YM-430** to block L-type calcium channels.

#### Methodology:

- Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells) on glass coverslips.
- Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).
- Perfusion Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
- Baseline Measurement: Perfuse the cells with a physiological salt solution and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) to determine the resting intracellular calcium concentration.
- Depolarization: Induce calcium influx by depolarizing the cells with a high-potassium solution.
- **YM-430** Application: In the presence of the high-potassium solution, apply varying concentrations of **YM-430** and measure the inhibition of the calcium influx.
- Data Analysis: Plot the percentage inhibition of the calcium response against the concentration of YM-430 to determine the IC<sub>50</sub> value.



### **Ex Vivo Vascular Ring Assay**

This assay assesses the vasorelaxant effects of YM-430.



Click to download full resolution via product page

Figure 3: Experimental workflow for an ex vivo vascular ring assay.

#### Methodology:

- Tissue Preparation: Euthanize a laboratory animal (e.g., a rat) and carefully dissect a major artery, such as the thoracic aorta. Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.
- Mounting: Suspend the arterial rings between two L-shaped stainless-steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.



- Tensioning: Gradually stretch the rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.
- Contraction: Induce a stable contraction with a vasoconstrictor agent, such as phenylephrine
  or a high concentration of potassium chloride.
- Drug Addition: Once a stable plateau of contraction is reached, add **YM-430** to the organ bath in a cumulative manner, allowing the response to stabilize between additions.
- Data Recording: Record the isometric tension continuously using a force-displacement transducer connected to a data acquisition system.
- Data Analysis: Express the relaxation induced by YM-430 as a percentage of the precontraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC₅₀ value.

#### Conclusion

**YM-430** is a promising pharmacological agent with a dual mechanism of action that targets both β1 adrenergic receptors and L-type calcium channels. This profile suggests its utility in the treatment of cardiovascular diseases where both heart rate/contractility and vascular tone are key therapeutic targets. Further research, particularly focused on elucidating its detailed pharmacokinetic and pharmacodynamic properties through rigorous experimental protocols, is warranted to fully establish its clinical potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [YM-430: A Technical Overview of a Dual-Acting Cardiovascular Agent]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10832601#ym-430-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com